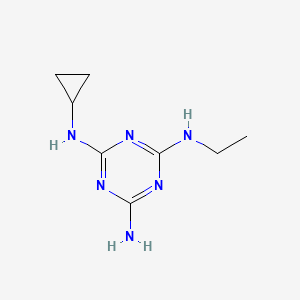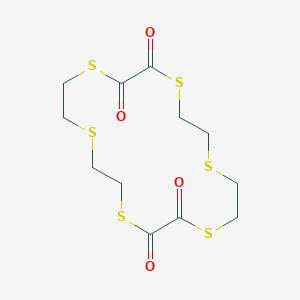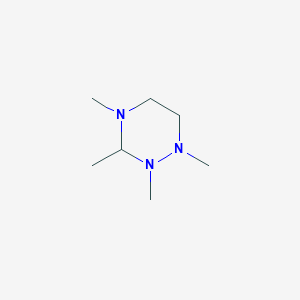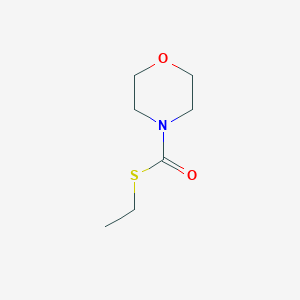![molecular formula C8H10N2 B14473348 7,8-Diazabicyclo[4.2.2]deca-2,4,7-triene CAS No. 65115-47-1](/img/structure/B14473348.png)
7,8-Diazabicyclo[4.2.2]deca-2,4,7-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8-Diazabicyclo[422]deca-2,4,7-triene is a bicyclic compound with a unique structure that includes two nitrogen atoms within its bicyclic framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Diazabicyclo[4.2.2]deca-2,4,7-triene typically involves a series of organic reactions. One common method is the Dieckmann condensation of piperazinebutyrate, followed by reduction of the resulting bicyclic ketone with lithium borohydride (LiBH4) at low temperatures . This method ensures high diastereoselectivity in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance yield and purity.
化学反応の分析
Types of Reactions
7,8-Diazabicyclo[4.2.2]deca-2,4,7-triene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
科学的研究の応用
7,8-Diazabicyclo[4.2.2]deca-2,4,7-triene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 7,8-Diazabicyclo[4.2.2]deca-2,4,7-triene involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s bicyclic structure allows it to fit into binding sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
- 2-Methoxybicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile
- (2Z,4Z)-1-methoxy-7,8-dioxabicyclo[4.2.2]deca-2,4,9-triene
- 7,8-Diazabicyclo[4.2.2]dec-7-ene
Uniqueness
7,8-Diazabicyclo[4.2.2]deca-2,4,7-triene is unique due to its specific bicyclic structure with two nitrogen atoms, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar bicyclic compounds.
特性
CAS番号 |
65115-47-1 |
|---|---|
分子式 |
C8H10N2 |
分子量 |
134.18 g/mol |
IUPAC名 |
7,8-diazabicyclo[4.2.2]deca-2,4,7-triene |
InChI |
InChI=1S/C8H10N2/c1-2-4-8-6-5-7(3-1)9-10-8/h1-4,7-8H,5-6H2 |
InChIキー |
GAWFNIGFJDTWBM-UHFFFAOYSA-N |
正規SMILES |
C1CC2C=CC=CC1N=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-nitro-5-[(Z)-2-phenyl-1-(trichloromethylsulfonyl)ethenyl]furan](/img/structure/B14473276.png)


![2-[(E)-(5-methyl-4-phenyl-1,3-thiazol-2-yl)iminomethyl]phenol](/img/structure/B14473294.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, dipotassium disodium salt](/img/structure/B14473305.png)



![2-Methyl-5,7-diphenylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14473337.png)

![1-[2-[2-(1-Benzothiophen-2-yl)ethylsulfanyl]ethyl]pyrrolidine;hydrochloride](/img/structure/B14473347.png)
